1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with tert-butyl and methylsulfanyl groups, and a piperidine ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps:
-
Formation of the Pyrimidine Ring:
- Starting with a suitable precursor such as 2-chloro-4,6-dimethylpyrimidine, the tert-butyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions.
- Reagents like tert-butylamine and sodium methylthiolate are commonly used under controlled conditions to achieve the desired substitutions.
-
Piperidine Ring Attachment:
- The substituted pyrimidine is then reacted with piperidine-4-carboxylic acid or its derivatives.
- Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are often employed to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reagents such as sodium borohydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New derivatives with different alkyl or aryl groups replacing the tert-butyl group.
Scientific Research Applications
1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
1-[6-tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide: Unique due to its specific substitutions on the pyrimidine ring.
1-[6-ethoxy-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide: Similar structure but with an ethoxy group instead of tert-butyl.
1-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide: Contains a chloro group, which can significantly alter its reactivity and applications.
Uniqueness: The presence of the tert-butyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs. This uniqueness can influence its binding affinity, reactivity, and overall effectiveness in various applications.
Properties
IUPAC Name |
1-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4OS/c1-15(2,3)11-9-12(18-14(17-11)21-4)19-7-5-10(6-8-19)13(16)20/h9-10H,5-8H2,1-4H3,(H2,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVJRPVZEVUKKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SC)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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